3-amino-4-(dimethylamino)-N-methylbenzamide
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Overview
Description
3-amino-4-(dimethylamino)-N-methylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(dimethylamino)-N-methylbenzamide typically involves the acylation of 3-amino-4-(dimethylamino)aniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-amino-4-(dimethylamino)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-amino-4-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methylbenzamide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
4-(dimethylamino)benzamide: Lacks the amino group at the 3-position, which may influence its chemical properties and applications.
Uniqueness
3-amino-4-(dimethylamino)-N-methylbenzamide is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-amino-4-(dimethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C10H15N3O/c1-12-10(14)7-4-5-9(13(2)3)8(11)6-7/h4-6H,11H2,1-3H3,(H,12,14) |
InChI Key |
VICNFDIKOCYUGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N(C)C)N |
Origin of Product |
United States |
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